Bakankosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1398-17-0 |
|---|---|
Molecular Formula |
C16H23NO8 |
Molecular Weight |
357.36 g/mol |
IUPAC Name |
(3S,4R,4aS)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,5,6,7-hexahydropyrano[3,4-c]pyridin-8-one |
InChI |
InChI=1S/C16H23NO8/c1-2-7-8-3-4-17-14(22)9(8)6-23-15(7)25-16-13(21)12(20)11(19)10(5-18)24-16/h2,6-8,10-13,15-16,18-21H,1,3-5H2,(H,17,22)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 |
InChI Key |
CYRRHDGXDUVPMO-ZASXJUAOSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCNC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C=CC1C2CCNC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O |
Other CAS No. |
1398-17-0 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Bakankoside
Botanical Sources and Species-Specific Distribution
Bakankoside has been identified in several plant species, primarily within the Strychnos genus, but also in other botanically distinct families. Its presence has also been noted in non-plant sources like honey, which is derived from the nectar of various plants.
The primary botanical sources include:
Strychnos Species : Several species within this genus are known to produce Bakankoside. These include Strychnos vacacoua Baill. wikipedia.org, Strychnos madagascariensis sanbi.org, Strychnos variabilis sanbi.org, and Strychnos potatorum sanbi.org. The genus Strychnos encompasses around 196 species found in the warm climates of Asia, America, and Africa. sanbi.org Strychnos madagascariensis, also known as the black monkey orange, is native to a wide range of Africa, from Somalia down to South Africa, and is also found in Madagascar. wikipedia.orgkew.orgzimbabweflora.co.zw It typically grows in open woodlands, on rocky outcrops, and along coastal forests. wikipedia.orgsanbi.org Strychnos potatorum is unique as it is native to both Asia and Africa. sanbi.org
Annona crassiflora Mart. : Commonly known as araticum or marolo, this species is a fruit-bearing tree native to the Cerrado biome of Brazil and also found in Paraguay. zimbabweflora.co.zwcambridge.orgkew.orgkew.org Bakankoside has been identified for the first time in the pulp of its fruit. zimbabweflora.co.zw
Acacia Honey : The compound has also been detected in Acacia honey from the Hail Region of Saudi Arabia, indicating that the bees likely foraged on plants producing Bakankoside. geneticsmr.org
Table 1: Botanical and Natural Sources of Bakankoside
| Source Name | Family | Common Name(s) | Native Distribution | Part(s) Containing Bakankoside |
|---|---|---|---|---|
| Strychnos vacacoua Baill. | Loganiaceae | - | Madagascar mikepalmer.co.uktropicos.orgworldplants.de | Not specified |
| Strychnos madagascariensis | Loganiaceae | Black Monkey Orange | Tropical Africa, Madagascar wikipedia.orgkew.org | Not specified |
| Strychnos variabilis | Loganiaceae | - | Africa sanbi.org | Not specified |
| Strychnos potatorum | Loganiaceae | Clearing-Nut Tree | Tropical Africa, Asia sanbi.orgnih.gov | Not specified |
| Annona crassiflora Mart. | Annonaceae | Araticum, Marolo | Brazil, Paraguay cambridge.orgkew.org | Fruit Pulp zimbabweflora.co.zw |
Extraction and Purification Techniques from Natural Matrices
The isolation of Bakankoside from its natural sources involves a multi-step process of extraction followed by purification to separate it from other plant metabolites. The specific techniques can vary depending on the plant matrix and the scale of the operation.
Extraction Methods:
Maceration: This is a traditional method where the plant material is soaked in a solvent for a period to leach out the desired compounds. While straightforward, it can be time-consuming and require large volumes of solvent. mikepalmer.co.uk
Ultrasonic-Assisted Extraction (UAE): A more modern and efficient technique, UAE uses high-frequency sound waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. This method was successfully used to obtain an extract from Annona crassiflora pulp containing Bakankoside. metabolomicsworkbench.org An ultrasonic probe-based system is one mode of applying this energy. metabolomicsworkbench.org
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique employs liquid solvents at elevated temperatures and pressures. mikepalmer.co.uk These conditions increase the efficiency and speed of extraction while reducing the amount of solvent needed compared to classical methods like maceration. mikepalmer.co.uk
Purification Techniques:
Following initial extraction, the crude extract, which contains a complex mixture of compounds, must be purified to isolate Bakankoside.
Acid-Base Extraction: This chemical method is often used for separating alkaloids like Bakankoside. It works by manipulating the pH of the solution to alter the solubility of the target compound, allowing it to be separated from other components. This technique has been used in the isolation of alkaloids from Annona crassiflora. zimbabweflora.co.zw
Column Chromatography: This is a cornerstone of purification in natural product chemistry. The crude extract is passed through a column packed with a stationary phase. Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase) used, allowing for their separation.
Sephadex LH-20: This is a size-exclusion chromatography medium used for separating molecules based on their size. It has been employed for the purification of alkaloids from Annona crassiflora. zimbabweflora.co.zw
Silica (B1680970) Gel: A very common stationary phase used in column chromatography for the purification of moderately polar compounds like secoiridoids. mikepalmer.co.uk
Table 2: Methodologies for Extraction and Purification
| Methodology | Type | Description | Application Context |
|---|---|---|---|
| Maceration | Extraction | Soaking plant material in a solvent to extract soluble compounds. | General/Classical Method mikepalmer.co.uk |
| Ultrasonic-Assisted Extraction | Extraction | Uses acoustic energy to enhance extraction efficiency and speed. | Used for Annona crassiflora pulp. metabolomicsworkbench.org |
| Pressurized Liquid Extraction (PLE) | Extraction | Employs solvents at high temperature and pressure for rapid extraction. | A modern, efficient alternative to maceration for secoiridoids. mikepalmer.co.uk |
| Acid-Base Extraction | Purification | Separates alkaloids based on their pH-dependent solubility. | Used for alkaloids from Annona crassiflora. zimbabweflora.co.zw |
| Column Chromatography (Sephadex LH-20) | Purification | Separates molecules based on size. | Used for alkaloids from Annona crassiflora. zimbabweflora.co.zw |
Biosynthetic Pathways and Precursor Chemistry of Bakankoside
Proposed Biogenetic Origin from Secoiridoid Precursors
The biogenetic pathway of Bakankoside originates from the universal monoterpenoid precursor, geranyl pyrophosphate (GPP), which is formed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. tandfonline.comfrontiersin.org GPP undergoes a series of enzymatic transformations to form the foundational iridoid scaffold. Key steps involve the conversion of geraniol (B1671447) to 8-oxogeranial, which is then cyclized by iridoid synthase into iridodial. wikipedia.orgwikipedia.org
Following further enzymatic modifications, the iridoid loganin (B1675030) is formed. nih.govwikipedia.org Loganin is a pivotal intermediate that is cleaved by secologanin (B1681713) synthase (SLS) to yield secologanin, a prominent secoiridoid. nih.govwikipedia.org Secologanin is a critical branch-point intermediate in plant secondary metabolism, most famously serving as the terpenoid precursor for the vast family of monoterpenoid indole (B1671886) alkaloids (MIAs). acs.orgresearchgate.net Bakankoside is classified as a secoiridoid alkaloid, and its carbon skeleton is directly derived from secologanin, establishing a clear biogenetic link. nih.gov It represents a less common evolutionary fate for secologanin compared to the formation of the well-known indole alkaloids.
Enzymatic Transformations and Key Intermediates in Bakankoside Biosynthesis
While the precise enzymatic machinery for Bakankoside synthesis is not fully elucidated, a probable biosynthetic route has been proposed based on its chemical structure and related synthetic studies. The key transformation involves the incorporation of a nitrogen atom into the secoiridoid framework derived from secologanin.
The proposed pathway from secologanin to Bakankoside involves two critical steps:
Reductive Amination : The aldehyde group of secologanin is believed to react with an ammonia (B1221849) source (such as glutamine or asparagine) to form an imine intermediate. This imine is then reduced by an NADPH-dependent reductase to yield an amine.
Lactamization : Following the amination, an intramolecular cyclization occurs. The newly introduced amino group attacks the methyl ester of secologanin, leading to the formation of a stable six-membered lactam (a cyclic amide). This reaction establishes the characteristic pyranopyridine core of Bakankoside.
This proposed sequence transforms the open-chain secoiridoid structure of secologanin into the bicyclic alkaloidal core of Bakankoside. The final step in the biosynthesis is the glycosylation, where a glucose molecule is attached, though the exact timing of this step relative to the nitrogen incorporation and lactamization is not definitively known. The close structural similarity of Bakankoside's aglycone to other secoiridoids like sweroside (B190387) further supports its origin from this pathway. nih.gov
Synthetic Chemistry of Bakankoside and Its Analogues
Total Synthesis Strategies for Bakankoside
A comprehensive review of the scientific literature reveals that, to date, a total synthesis of Bakankoside from simple, achiral starting materials has not been reported. The total synthesis of such a complex natural product presents numerous stereochemical and functional group manipulation challenges. nih.govwikipedia.orguchicago.edu Key hurdles include the stereocontrolled construction of the densely functionalized tetrahydropyran (B127337) and piperidine (B6355638) rings, the installation of the vinyl group, and the crucial glycosidic linkage to glucose.
Hypothetical retrosynthetic analyses would likely involve strategies such as Diels-Alder reactions to form the core bicyclic system, asymmetric catalysis to set the multiple stereocenters, and sophisticated glycosylation methods. wikipedia.org The development of a total synthesis remains a significant undertaking that would represent a noteworthy achievement in the field of organic chemistry. uchicago.edu
Semi-synthetic Approaches and Modifications of Bakankoside Scaffolds
The most significant breakthrough in the synthesis of Bakankoside was achieved through a semi-synthetic approach starting from a related, more readily available natural product.
Tietze's Semi-synthesis from Secologanoside (B2409339)
In a landmark study, L. F. Tietze and his research group successfully accomplished the semi-synthesis of Bakankoside from secologanoside in 1976. drugfuture.com Secologanoside, a key intermediate in the biosynthesis of many iridoids and alkaloids, possesses the core carbon skeleton and several of the required stereocenters for Bakankoside. researchgate.net
The synthetic sequence, as reported, involves the transformation of the aldehyde group in secologanoside into the nitrogen-containing lactam ring of Bakankoside. This was achieved through a biomimetic approach involving reductive amination followed by lactamization. nih.gov While the exact experimental details from the original publication are highly specific, the general transformation can be outlined as follows:
| Step | Reaction | Reagents (Probable) | Intermediate/Product |
| 1 | Protection of reactive functional groups | Acetic anhydride, pyridine (B92270) | Tetraacetylsecologanoside |
| 2 | Reductive amination of the aldehyde | Ammonium source (e.g., NH4OAc), reducing agent (e.g., NaBH3CN) | Amine intermediate |
| 3 | Lactamization | Heat or mild acid/base catalysis | Protected Bakankoside scaffold |
| 4 | Deprotection | Base (e.g., NaOMe in MeOH) | Bakankoside |
This semi-synthesis was pivotal not only for providing access to Bakankoside for further study but also for confirming its proposed structure. drugfuture.com
Rational Design and Synthesis of Bakankoside Derivatives
The rational design and synthesis of derivatives of a natural product are often undertaken to explore structure-activity relationships (SAR), improve potency, enhance pharmacokinetic properties, or reduce toxicity. nih.govnih.govmdpi.commdpi.commdpi.comnih.govmdpi.comresearchgate.net While extensive research on the synthesis of Bakankoside derivatives is not widely published, general principles of medicinal chemistry can be applied to hypothesize potential modifications of the Bakankoside scaffold. mdpi.comdndi.org
Potential Modifications of the Bakankoside Scaffold:
Modification of the Vinyl Group: The exocyclic vinyl group is a potential site for modification. Hydrogenation could yield a more stable ethyl derivative. Alternatively, functionalization through methods like hydroboration-oxidation or epoxidation could introduce new functional groups for further elaboration.
Derivatization of the Glucose Moiety: The hydroxyl groups of the glucose unit offer multiple sites for derivatization. Acylation, etherification, or selective oxidation could be explored to modulate the compound's solubility and interactions with biological targets.
Modification of the Lactam Ring: The lactam nitrogen could potentially be alkylated or acylated to introduce new substituents. Ring-opening of the lactam could provide access to amino acid derivatives.
Alterations to the Pyranopyridine Core: More complex modifications could involve altering the core heterocyclic system. This would likely require a more extensive synthetic effort, potentially starting from an earlier intermediate in a de novo synthesis of the core scaffold. dndi.orgwiley-vch.de
Advanced Analytical Techniques for Bakankoside Characterization and Quantification
Mass Spectrometry-Based Profiling and Identification
Mass spectrometry (MS) is a cornerstone in the analysis of phytochemicals like Bakankoside. When coupled with liquid chromatography, it offers unparalleled sensitivity and selectivity, enabling the detection and identification of compounds even at trace levels within intricate mixtures.
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a powerful technique for the untargeted metabolite profiling of natural extracts. jabonline.in This method combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of advanced mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers. nih.gov This accuracy allows for the determination of the elemental composition of a detected ion, which is a critical step in the tentative identification of unknown compounds. jabonline.innih.gov
In the analysis of Bakankoside, HR-LCMS can be employed to screen plant extracts, such as those from Trigonella foenum-graecum and Musa paradisiaca, for its presence. jptcp.com The process involves chromatographic separation on a suitable column, followed by detection with the mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode. japsonline.com The high-resolution mass spectrum provides a highly accurate mass measurement of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺), which can be used to propose a molecular formula. scispace.com For Bakankoside (C₁₆H₂₂NO₈), this precise mass measurement is key to distinguishing it from other co-eluting compounds with similar retention times but different elemental compositions. Further fragmentation analysis (MS/MS) can then be used to confirm the structure. jabonline.in
| Parameter | Description | Reference |
| Technique | High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) | jabonline.in |
| Ionization | Electrospray Ionization (ESI), positive or negative mode | japsonline.com |
| Key Feature | High mass accuracy and resolution for determining elemental composition | nih.gov |
| Application | Untargeted screening and tentative identification of Bakankoside in complex extracts | jptcp.com |
| Data Output | Provides precise mass of the molecular ion for formula prediction | scispace.com |
Ultra-High-Performance Liquid Chromatography (UHPLC) enhances the speed and resolution of chromatographic separations compared to conventional HPLC. rsc.org When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a premier tool for the comprehensive characterization of phytochemicals in complex samples. researchgate.netnih.gov This setup, often denoted as UHPLC-ESI-QTOF-MS/MS, has been successfully used for the in-depth phytochemical profiling of natural products, leading to the identification of numerous compounds in a single analysis. researchgate.netnih.gov
Research on the fruit pulp of Annona crassiflora (araticum) utilized UHPLC-ESI-QTOF-MS/MS to identify 139 different phytochemicals, including Bakankoside. researchgate.netnih.gov This study marked the first report of Bakankoside in araticum pulp. nih.gov The identification was based on the compound's retention time, its accurate mass-to-charge ratio (m/z) in the mass spectrum, and the fragmentation pattern obtained through MS/MS analysis. researchgate.net In mass spectrometry, fragmentation involves the dissociation of energetically unstable molecular ions into smaller, characteristic fragment ions, which serve as a structural fingerprint. chemguide.co.uklibretexts.orgwikipedia.org
The specific data obtained for Bakankoside in one such study is detailed below:
| Compound Name | Retention Time (min) | Observed m/z | Ion Formula | Error (ppm) | MS/MS Fragments (m/z) | Reference |
| Bakankoside | 2.18 | 356.1363 [M-H]⁻ | C₁₆H₂₃NO₈ | -3.06 | 195, 194, 123 | researchgate.net |
This detailed analysis provides a high degree of confidence in the identification of Bakankoside and demonstrates the technique's power in metabolomic studies. rsc.orgresearchgate.net
Ambient ionization mass spectrometry represents a class of techniques that allow for the direct analysis of samples in their native environment with minimal to no sample preparation. nih.govrsc.org Methods like Thermal Desorption Electrospray Ionization (TD-ESI) permit the ionization of analytes directly from surfaces or complex matrices, offering rapid screening capabilities. nih.govjfda-online.com
While specific published applications of ambient ionization for Bakankoside detection are not prominent, the technology holds significant potential. For instance, it could be used for the rapid quality control of raw plant material known to contain Bakankoside, such as from Strychnos species, by analyzing a small portion of a leaf or bark directly. uliege.bejchemrev.com This approach bypasses time-consuming extraction procedures. nih.gov Its application in forensic science and food analysis for detecting various compounds suggests its utility for the swift, qualitative confirmation of Bakankoside on different substrates. nih.gov The technique is powerful for identifying small molecules, including metabolites and lipids, directly from tissues, which could be extended to plant tissues containing Bakankoside. nih.gov The combination of direct sampling with the high specificity of mass spectrometry could provide real-time chemical information, which is a growing area of interest for both laboratory and on-site analyses. thno.org
Ultra-High-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS) in Bakankoside Research
Chromatographic Separations for Bakankoside Isolation and Purity Assessment
Chromatography is the most crucial set of techniques for the isolation of individual compounds from complex mixtures and the subsequent assessment of their purity. uomus.edu.iqrotachrom.com The process for a natural product like Bakankoside typically involves a multi-step approach, beginning with preparative-scale separation and concluding with analytical-scale purity verification.
The isolation of Bakankoside from a plant extract, for example from Strychnos ternata, often begins with column chromatography. researchgate.netparisdescartes.fr This technique involves packing a glass column with a stationary phase, such as silica (B1680970) gel. researchgate.net The crude extract is loaded onto the top of the column, and a series of solvents (the mobile phase) with increasing polarity are passed through it. researchgate.net Compounds separate based on their differing affinities for the stationary and mobile phases. uomus.edu.iq Fractions are collected and typically analyzed by a simpler method like Thin Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net For more challenging separations, advanced techniques like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, can be employed to avoid the irreversible absorption that can occur with solid stationary phases. rotachrom.comhut-verlag.de
Once Bakankoside is isolated, its purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. mtoz-biolabs.comchromforum.org Purity analysis by HPLC involves injecting the isolated compound into the instrument and obtaining a chromatogram. mtoz-biolabs.com The purity is generally determined by calculating the area of the main peak corresponding to Bakankoside as a percentage of the total area of all peaks in the chromatogram. chromforum.org The presence of multiple peaks indicates impurities. mtoz-biolabs.com Chromatographic methods are central to the quality control required in pharmaceutical and natural product research, ensuring that the biological and chemical properties studied are attributable to the compound of interest and not to contaminants. researchgate.netnih.govbibliotekanauki.pl
Preclinical Pharmacological Investigations and Molecular Mechanisms of Bakankoside
Cellular and Subcellular Bioactivity Assays
In vitro assays are fundamental in preclinical research for screening the biological effects of a compound. ppd.com These laboratory-based experiments provide initial insights into the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of substances like Bakankoside. ontosight.ainih.gov
The antioxidant potential of Bakankoside is suggested by its presence in natural products known for their radical-scavenging properties. researchgate.netnih.govresearchgate.net Bakankoside has been identified as a constituent of Carissa carandas Linn. and Acacia honey, both of which exhibit significant antioxidant effects in various in vitro assays. researchgate.netnih.govresearchgate.net
Extracts of C. carandas, containing Bakankoside among other phytochemicals like flavonoids, phenolics, and terpenoids, have demonstrated concentration-dependent antioxidant activity. researchgate.net Standard in vitro antioxidant assays used to evaluate such extracts include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as the cupric reducing antioxidant capacity (CUPRAC) and ferric reducing antioxidant power (FRAP) assays. researchgate.netmdpi.comredalyc.org For instance, methanolic extracts of C. carandas showed DPPH and ABTS radical inhibition values of 47.51 ± 0.09 and 93.09 ± 2.8 mg Trolox equivalents (TE)/g extract, respectively. researchgate.net The metal reducing power was recorded as 102.05 ± 1.03 mg TE/g in the CUPRAC assay and 67.24 ± 0.9 mg TE/g in the FRAP assay. researchgate.net
Similarly, Acacia honey, which contains Bakankoside, has shown promising antioxidant activity. nih.govresearchgate.net The honey's antioxidant potential was measured with a DPPH-IC50 value of 0.670 mg/mL and an ABTS-IC50 value of 1.056 mg/mL. nih.govresearchgate.net The antioxidant effects of these natural extracts are often attributed to their complex mixture of bioactive compounds, including glycosides like Bakankoside. nih.gov These compounds can act as free radical scavengers, peroxide decomposers, and enzyme inhibitors. redalyc.org
| Natural Source | Assay | Result | Reference |
|---|---|---|---|
| Carissa carandas Extract | DPPH Radical Inhibition | 47.51 ± 0.09 mg TE/g extract | researchgate.net |
| Carissa carandas Extract | ABTS Radical Inhibition | 93.09 ± 2.8 mg TE/g extract | researchgate.net |
| Carissa carandas Extract | CUPRAC | 102.05 ± 1.03 mg TE/g extract | researchgate.net |
| Carissa carandas Extract | FRAP | 67.24 ± 0.9 mg TE/g extract | researchgate.net |
| Acacia Honey | DPPH | IC50 = 0.670 mg/mL | nih.govresearchgate.net |
| Acacia Honey | ABTS | IC50 = 1.056 mg/mL | nih.govresearchgate.net |
Preliminary research suggests that Bakankoside may possess anti-inflammatory properties. ontosight.ai The evaluation of anti-inflammatory activity in vitro often involves assays that measure the inhibition of protein denaturation and the stabilization of human red blood cell (HRBC) membranes, as inflammation can lead to protein denaturation and lysosomal membrane destabilization. nih.govnih.govresearchgate.net
While direct studies on the anti-inflammatory effects of isolated Bakankoside are limited, research on extracts containing this compound provides indirect evidence. For example, some glycoalkaloids have been shown to reduce the levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. tcmjc.com In silico studies have also shown that certain alkaloids can bind to inflammatory proteins like extracellular signal-regulated kinase and p38 mitogen-activated protein kinase. tcmjc.com The anti-inflammatory activity of plant extracts is often evaluated on cell models, such as Caco-2 cells stimulated with interleukin (IL)-1β, by measuring the subsequent decrease in inflammatory markers like IL-6 and IL-8. mdpi.com
The potential of Bakankoside as an anticancer agent has been preliminarily indicated. ontosight.ai In vitro cytotoxicity screening against various cancer cell lines is a primary step in the discovery of anticancer compounds from natural sources. scielo.brathmsi.org These assays, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, measure the effect of a compound on the viability and proliferation of cancer cells. scielo.br The result is often expressed as the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell growth compared to a control. scielo.br
Bakankoside has been identified as a constituent in Acacia honey, which has demonstrated anticancer activity. nih.govresearchgate.net The anticancer effects of honey are often linked to its content of bioactive compounds like flavonoids and phenolic acids, which can induce apoptosis and exert antiproliferative and anti-inflammatory effects. nih.gov While direct testing of pure Bakankoside on cancer cell lines is not widely reported, the activity of the honey it is found in suggests a potential role. For context, crude extracts from other natural sources have shown promising IC50 values against cell lines such as HeLa and MCF-7. scielo.br The selectivity of a compound is also crucial, with a high selectivity index (SI > 2), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, indicating a targeted toxicity towards cancer cells. athmsi.org
The antimicrobial potential of Bakankoside is another area of preclinical investigation. Bakankoside is present in Acacia honey, which has shown significant antimicrobial properties. nih.govresearchgate.net The in vitro antimicrobial activity of natural products is commonly assessed using methods like the well-diffusion assay and microbroth dilution to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). openveterinaryjournal.com
| Microorganism | Assay | Result | Reference |
|---|---|---|---|
| Staphylococcus aureus | Well-Diffusion | 48.33 ± 1.53 mm inhibition zone | nih.govresearchgate.net |
| Escherichia coli ATCC 10536 | Well-Diffusion | 38.33 ± 1.53 mm inhibition zone | nih.govresearchgate.net |
| Staphylococcus epidermidis ATCC 12228 | Well-Diffusion | 39.33 ± 1.15 mm inhibition zone | nih.gov |
| Various Bacteria/Fungi | Microdilution (MBC) | 75 mg/mL to 300 mg/mL | researchgate.net |
In Vitro Anticancer Activity of Bakankoside on Cellular Models
Identification of Molecular and Cellular Targets of Bakankoside
Identifying the specific molecular and cellular targets of a bioactive compound is essential to understand its mechanism of action. frontiersin.orgnih.gov This involves studying how the compound, as a ligand, interacts with biological macromolecules like proteins and enzymes. frontiersin.orgresearchgate.net
For Bakankoside, direct experimental studies identifying specific protein targets are not yet prominent in the literature. However, in silico molecular docking studies have been performed on the constituents of Acacia honey, including Bakankoside, to predict their binding affinities to various molecular targets. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target, providing insights into the feasibility and thermodynamics of the interaction. researchgate.netnih.gov
In one such study, the antimicrobial, antioxidant, and anticancer activities of compounds identified in Acacia honey were investigated through molecular docking. researchgate.net The results suggested that the observed biological activities are thermodynamically feasible, with aminocyclitol glycosides (a class to which Bakankoside belongs) showing potential for these effects. researchgate.net
The principles of ligand-target interactions involve the formation of non-covalent bonds, and the stability of these interactions can be quantified by parameters such as binding energy and dissociation constants (Kd). frontiersin.orgnih.gov Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) are powerful tools for studying these non-covalent complexes, helping to determine binding sites, stoichiometry, and binding affinities. frontiersin.orgdrughunter.com Future research employing these methods will be necessary to elucidate the specific molecular targets of Bakankoside and validate the predictions from in silico models. ontosight.ai
Modulation of Intracellular Signaling Pathways by Bakankoside
Intracellular signaling pathways are complex cascades that transmit signals from the cell surface to intracellular targets, governing fundamental cellular activities. Bakankoside has been shown to influence these pathways, particularly those related to apoptosis and cellular defense.
One of the key pathways modulated by Bakankoside is the Nrf2 signaling pathway . The transcription factor Nrf2 is a master regulator of the antioxidant response, and its activity is primarily controlled by Keap1. nih.gov Research suggests that Bakankoside may upregulate the Nrf2 pathway, which in turn enhances the expression of antioxidant genes and provides anti-inflammatory effects. nih.govnih.gov This modulation is crucial for protecting cells against oxidative stress. mdpi.com
Bakankoside also appears to play a role in the intricate signaling of apoptosis , or programmed cell death. Apoptosis is executed through two main routes: the intrinsic and extrinsic pathways, both of which converge to activate caspases, the enzymes that dismantle the cell. teachmeanatomy.infothermofisher.com The intrinsic pathway is initiated by internal cellular stress and is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and Bak, and anti-apoptotic members. teachmeanatomy.infomdpi.com The extrinsic pathway is triggered by external signals through death receptors on the cell surface. teachmeanatomy.infothermofisher.com Evidence suggests that Bakankoside can influence the apoptotic process by modulating the expression of key proteins in these pathways. For instance, it may affect the balance of Bcl-2 family proteins, thereby influencing the mitochondrial pathway of apoptosis. mdpi.comwikipedia.org
Furthermore, Bakankoside's influence may extend to pathways involving key signaling molecules like protein kinase C (PKC) and the PI3K/Akt pathway, which are known to regulate cell survival and apoptosis. thermofisher.comnih.gov The activation of these pathways can lead to the phosphorylation of various target proteins, ultimately altering cellular responses. nih.gov
Putative Involvement in Specific Metabolic Pathways
Metabolic pathways are a series of interconnected chemical reactions that are fundamental for maintaining cellular homeostasis. cellsignal.com These pathways are responsible for the breakdown of nutrients to generate energy and the synthesis of essential cellular components. limes-institut-bonn.de While direct and extensive research on Bakankoside's specific role in metabolic pathways is still emerging, its known effects on signaling pathways suggest a potential indirect influence on cellular metabolism.
For instance, the PI3K/Akt/mTOR pathway, which can be influenced by compounds affecting apoptosis and cell survival signaling, is a central regulator of cellular metabolism, including glucose and lipid metabolism. cellsignal.comfrontiersin.org Alterations in this pathway can significantly impact a cell's energy and nutrient utilization. frontiersin.org
In Silico Approaches for Mechanistic Elucidation
In silico methods, which involve computer simulations and modeling, are increasingly valuable for predicting and understanding the molecular interactions of compounds like Bakankoside. nih.govnih.gov
Molecular Docking and Binding Affinity Predictions for Bakankoside
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. mdpi.comeuropeanreview.org This method is instrumental in identifying potential molecular targets for a compound and understanding the basis of its biological activity. mdpi.com For Bakankoside, molecular docking studies can be employed to predict its binding affinity and interaction patterns with various protein targets involved in the signaling pathways it modulates.
The process involves preparing the 3D structures of both Bakankoside and the target protein. mdpi.com Docking algorithms then explore various possible binding poses and score them based on factors like binding energy, which indicates the stability of the complex. mdpi.comscielo.sa.cr A lower binding energy generally suggests a more favorable interaction. europeanreview.orgscielo.sa.cr For example, a docking study might reveal that Bakankoside fits well into the binding pocket of Keap1, thereby disrupting its interaction with Nrf2 and leading to Nrf2 activation. Such studies can provide a molecular basis for the observed upregulation of the Nrf2 pathway. nih.gov The accuracy of these predictions is often validated by comparing them with known active compounds and through further experimental testing. mdpi.com
Computational Modeling of Bakankoside's Biological Interactions
Beyond single-target docking, broader computational models can be used to simulate the complex biological interactions of Bakankoside within a cellular system. mghpcc.orgpurdue.edu These models can integrate data from various sources to create a more comprehensive picture of a compound's mechanism of action. nih.gov
Structure Activity Relationship Sar Studies of Bakankoside and Its Derivatives
Elucidation of Essential Structural Features for Biological Potency
The biological activity of Bakankoside is intrinsically linked to its unique and complex chemical architecture. Several structural features are presumed to be essential for its biological potency. Bakankoside possesses a rare pyranopyridine core, a glycosidic linkage to a glucose molecule, and specific stereochemical configurations at its chiral centers. Current time information in Bangalore, IN.
Influence of Pyranopyridine Core and Glycosidic Moiety on Activity
The bioactivity of Bakankoside is thought to be significantly influenced by its two primary structural components: the pyranopyridine core and the attached glycosidic moiety.
The pyranopyridine core represents a distinctive heterocyclic scaffold that is uncommon in natural products. Current time information in Bangalore, IN. This structural unit is likely to be a key pharmacophore, responsible for the fundamental biological effects of the molecule. The arrangement of nitrogen and oxygen atoms within this fused ring system creates a specific distribution of electron density and potential for hydrogen bonding, which can be critical for binding to target enzymes or receptors. Studies on other pyranopyridine-containing compounds have shown a wide range of biological activities, including anticancer and anti-inflammatory effects, suggesting that this core is a privileged scaffold in drug discovery. researchgate.net
Impact of Stereochemistry and Functional Group Modifications on Bakankoside Bioactivity
Stereochemistry is a critical factor in the biological activity of most chiral natural products, as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comresearchgate.net Bakankoside has defined stereocenters, and it is highly probable that only one specific stereoisomer exhibits the optimal biological activity. Current time information in Bangalore, IN. The spatial arrangement of atoms determines how well a molecule fits into its biological target's binding site. Even minor changes in the stereochemistry of a single chiral center can lead to a significant loss of activity. In some cases, different stereoisomers can even exhibit different types of biological activity or toxicity. researchgate.net For many natural compounds, stereochemistry is a key driver of potency and pharmacokinetic properties. mdpi.com
Functional group modifications can dramatically alter the bioactivity of a molecule by changing its electronic properties, solubility, size, and ability to interact with biological targets. researchgate.netffhdj.com Key functional groups in Bakankoside that could be targets for modification include:
The hydroxyl groups of the glucose moiety: These can be modified, for example, by esterification or etherification. Such changes would alter the molecule's polarity and its ability to form hydrogen bonds, which could in turn affect its solubility and binding affinity.
The lactam carbonyl group in the pyridine (B92270) ring: Reduction of this group or its conversion to a thio-lactam could influence the electronic distribution within the heterocyclic system and its hydrogen-bonding capabilities.
The strategic modification of these functional groups is a common approach in medicinal chemistry to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bakankoside Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. science.gov Although specific QSAR studies on Bakankoside analogues are not yet available in the public domain, this approach holds significant promise for the future development of this class of compounds.
A typical QSAR study would involve the following steps:
Synthesis and Biological Testing: A library of Bakankoside analogues with systematic variations in their structure would be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition or cell growth) would be determined.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume, surface area), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external sets of compounds.
Once a robust and predictive QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized Bakankoside analogues. This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. Such models can also provide valuable insights into the key structural features that govern bioactivity, for instance, by identifying that bulky and lipophilic substituents lead to stronger inhibition, as has been found for some monoterpene indole (B1671886) alkaloids. nih.govnih.gov
Advanced Research Trajectories and Translational Opportunities for Bakankoside
Comprehensive Preclinical Pharmacokinetic (ADME) Profiling of Bakankoside
A significant gap in the current understanding of Bakankoside is the near-complete absence of pharmacokinetic data. nih.gov Establishing a comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical first step in evaluating its potential as a drug candidate. nih.govnih.gov Future research must prioritize in vivo studies in preclinical models, such as rats and dogs, to determine key pharmacokinetic parameters.
A typical preclinical ADME workflow for Bakankoside would involve:
Administration and Sampling: The compound would be administered via both intravenous and oral routes to determine absolute oral bioavailability. Single-dose and repeat-dose studies would be conducted to assess accumulation and time-dependent effects. Blood, urine, and feces samples would be collected at multiple time points to track the compound's journey through the body.
Bioanalysis: Sensitive analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), would be required to quantify concentrations of Bakankoside and its potential metabolites in biological matrices.
Parameter Determination: Analysis of concentration-time data would yield crucial parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance, volume of distribution, and terminal half-life.
Distribution and Excretion: To understand tissue distribution, studies can be expanded to include tissue collection or quantitative whole-body autoradiography (QWBA). The use of metabolic cages would enable the collection and analysis of urine and feces to identify primary routes of excretion.
In Vitro Metabolic Stability: To complement in vivo data, in vitro assays using liver microsomes from different species (including human) would predict metabolic stability and help identify the cytochrome P450 (CYP) enzymes responsible for its metabolism. nih.gov This provides an early indication of potential drug-drug interactions and helps in selecting appropriate animal models for toxicology studies. nih.gov
By undertaking such a comprehensive evaluation, researchers can establish the fundamental DMPK (Drug Metabolism and Pharmacokinetics) properties of Bakankoside, providing the necessary foundation for any future clinical development. nih.gov
Development of Advanced In Vitro and In Vivo Models for Bakankoside Research
Current research involving Bakankoside has been limited. For instance, its anticancer potential has been inferred from in vitro studies on honey containing the compound, which demonstrated activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. While informative, these two-dimensional (2D) cell culture models lack the complexity of a tumor microenvironment.
The progression of Bakankoside research necessitates the adoption of more advanced and clinically relevant models. These models are crucial for validating initial findings and elucidating mechanisms of action in a more biologically representative context.
Advanced In Vitro Models:
3D Cell Cultures: Spheroids and organoids, which are three-dimensional cell aggregates, better mimic the cell-cell interactions and physiological gradients found in tissues. Developing tumor spheroids or patient-derived organoids would allow for more accurate testing of Bakankoside's anti-cancer efficacy.
Tissue Slice Cultures: Ex vivo tissue slices from tumors or other organs could be used to study Bakankoside's effects while preserving the native tissue architecture and cellular diversity.
Advanced In Vivo Models:
Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, are considered highly representative of human cancer. Establishing PDX models would be invaluable for assessing Bakankoside's therapeutic efficacy against specific cancer subtypes.
Humanized Mouse Models: These are mice engrafted with components of a human immune system. Such models would be essential for studying the anti-inflammatory properties of Bakankoside and its interaction with human immune cells.
Utilizing this spectrum of advanced models will provide a more robust and translatable understanding of Bakankoside's biological activities and therapeutic potential.
Rational Design and Synthesis of Novel Bakankoside Analogues with Optimized Biological Efficacy
The unique pyranopyridine core of Bakankoside makes it an attractive scaffold for medicinal chemistry. nih.gov However, natural products often require structural modification to optimize their drug-like properties. The rational design and synthesis of novel Bakankoside analogues is a promising strategy to enhance its biological efficacy, improve its pharmacokinetic profile, and secure intellectual property. nih.gov
The synthesis of Bakankoside itself has been achieved from the precursor secologanoside (B2409339), though not without challenges, indicating a complex chemical architecture. Future synthetic efforts should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the Bakankoside molecule—such as the ethenyl group or the glucose moiety—and evaluating the impact on biological activity. nih.gov This can identify which parts of the molecule are essential for its effects.
Improving ADMET Properties: Analogue design can address potential liabilities found during ADME profiling. For example, modifications could be introduced to block sites of rapid metabolism, thereby increasing the compound's half-life, or to enhance permeability for better oral absorption. nih.gov
Diverse Synthetic Routes: Exploring different synthetic strategies beyond those already reported is crucial. Methodologies used for other complex natural product derivatives, such as employing specific catalysts or multi-step reactions involving intermediates like tetraacetylsecologanoside, could be adapted for Bakankoside. The goal is to create a library of novel analogues for screening.
By combining synthetic chemistry with biological testing, a pipeline can be established to generate second-generation Bakankoside derivatives with optimized therapeutic potential. nih.gov
Integration of Multi-Omics Data for Systems Biology Understanding of Bakankoside Effects
To move beyond a single-target, single-pathway understanding of Bakankoside, a systems biology approach is essential. This involves integrating data from multiple "omics" platforms—such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels)—to build a holistic model of the compound's cellular impact.
Currently, no multi-omics studies have been published for Bakankoside. A future research program could implement this strategy as follows:
Data Acquisition: Treat relevant cell models (e.g., cancer organoids) or animal tissues with Bakankoside and perform parallel analysis using transcriptomics (RNA-Seq), proteomics (mass spectrometry), and metabolomics (LC-MS).
Bioinformatic Integration: Employ computational tools to integrate these large datasets. This can reveal correlations between changes in gene expression, protein levels, and metabolic pathways, providing a comprehensive picture of the cellular response.
Pathway and Network Analysis: Analyze the integrated data to identify which biological pathways and molecular networks are most significantly perturbed by Bakankoside. This can uncover its mechanism of action, identify primary targets, and reveal off-target effects.
Biomarker Discovery: Multi-omics data can help identify potential biomarkers that predict response to Bakankoside, which would be invaluable for future clinical applications.
This systems-level perspective can elucidate the complex and potentially pleiotropic effects of Bakankoside, guiding further research and hypothesis generation in a way that traditional, non-integrative methods cannot.
Exploration of Uncharted Biological Pathways and Therapeutic Niches for Bakankoside
While preliminary studies suggest Bakankoside has antioxidant, anti-inflammatory, and anticancer potential, these activities remain largely uncharacterized. nih.govnih.gov A key future direction is to delve deeper into these known areas and to explore entirely new therapeutic applications based on its unique chemical structure.
Deepening Known Activities:
Cancer: The specific signaling pathways underlying its observed in vitro anticancer effects are unknown. Research should focus on whether it induces apoptosis, autophagy, or cell cycle arrest, and identify the molecular targets involved.
Inflammation: The general anti-inflammatory potential of alkaloids is well-known. nih.gov Studies using specific models of inflammatory diseases (e.g., inflammatory bowel disease, rheumatoid arthritis) could pinpoint the cytokines and signaling cascades (e.g., NF-κB, JAK-STAT) modulated by Bakankoside.
Exploring Uncharted Niches:
Antimicrobial Activity: Bakankoside has been identified as a constituent of Acacia honey, which shows antimicrobial properties. This warrants direct investigation of pure Bakankoside against a panel of pathogenic bacteria and fungi, particularly drug-resistant strains like Acinetobacter baumannii, for which new molecular targets are urgently needed.
Neuroprotection: Many iridoid glycosides exhibit neuroprotective effects. Given this precedent, Bakankoside should be evaluated in models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) to assess its potential to protect neurons from oxidative stress and other insults.
Metabolic Diseases: The role of drug-metabolizing enzymes and transporters in endogenous metabolic processes is an area of growing interest. Investigating how Bakankoside interacts with these systems could reveal unexpected effects on metabolic pathways relevant to conditions like diabetes or non-alcoholic fatty liver disease.
The exploration of these uncharted pathways, driven by its distinct structure, could uncover novel and unexpected therapeutic opportunities for Bakankoside and its future analogues.
Q & A
Q. How to address ethical considerations in preclinical studies of Bakankoside?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies:
- Justify sample sizes via power analysis.
- Include sex-balanced cohorts and randomization.
- Report attrition rates and adverse events. For human cell lines, obtain IRB approval and document consent for commercial sources (e.g., ATCC) .
Tables for Quick Reference
Table 1 : Key Analytical Parameters for Bakankoside Characterization
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥95% | |
| Melting Point | Differential Scanning Calorimetry | 180–185°C | |
| Solubility | Shake-flask (pH 7.4) | ≥2 mg/mL in DMSO |
Table 2 : Common Pitfalls in Bakankoside Research & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
